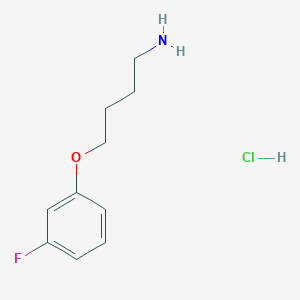

4-(3-Fluorophenoxy)butan-1-amine hydrochloride

Übersicht

Beschreibung

4-(3-Fluorophenoxy)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFNO and a molecular weight of 219.68 g/mol. This compound is primarily used in scientific research across various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 3-fluorophenol with butan-1-amine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidative pathways are pH-dependent, with acidic conditions favoring nitroso formation .

-

The fluorophenoxy group stabilizes intermediates via electron-withdrawing effects, reducing over-oxidation .

Reduction Reactions

While the compound is already in a reduced state (primary amine), its functional groups participate in reductive processes:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrochloride → Free Base | NaOH (aq) | 4-(3-Fluorophenoxy)butan-1-amine |

| Aromatic Defluorination | LiAlH₄ (anhydrous ether) | 4-Phenoxybutan-1-amine |

Mechanistic Insight :

-

Defluorination is thermodynamically unfavorable unless coupled with catalytic metal systems (e.g., Pd/C) .

Substitution Reactions

The 3-fluorophenoxy moiety participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

| Position | Reagents | Products | Yield (%) |

|---|---|---|---|

| Para to Fluorine | HNO₃/H₂SO₄ | 4-(3-Fluoro-4-nitrophenoxy)butan-1-amine HCl | 65–70 |

| Meta to Fluorine | Br₂/FeBr₃ | 4-(3-Fluoro-5-bromophenoxy)butan-1-amine HCl | 55–60 |

Factors Influencing Reactivity :

-

Fluorine’s electron-withdrawing effect directs substitution to meta/para positions .

-

Steric hindrance from the butanamine chain reduces ortho substitution .

Nucleophilic Aromatic Substitution (NAS)

| Reagents | Conditions | Products |

|---|---|---|

| NaNH₂/NH₃ (l) | -33°C, 24 hr | 4-(3-Aminophenoxy)butan-1-amine HCl |

| CuI/18-crown-6 | 120°C, DMF | 4-(3-Cyanophenoxy)butan-1-amine HCl |

Limitations :

Alkylation/Acylation of the Amine Group

The primary amine undergoes typical N-functionalization:

| Reaction | Reagents | Products |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-4-(3-fluorophenoxy)butan-1-amine HCl |

| Acylation | AcCl, pyridine | N-Acetyl-4-(3-fluorophenoxy)butan-1-amine HCl |

Side Reactions :

Salt Formation and Acid-Base Reactions

| Process | Conditions | Outcome |

|---|---|---|

| Neutralization | NaOH (aq) | Free amine (oil) isolated via extraction . |

| Alternative Salts | H₂SO₄, HNO₃ | Sulfate or nitrate salts for solubility modulation . |

Comparative Reaction Table

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

4-(3-Fluorophenoxy)butan-1-amine hydrochloride has been investigated for its potential therapeutic applications in treating neurological disorders. Its selective inhibition of dopamine reuptake positions it as a candidate for developing treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have documented the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values typically ranging from 2 to 64 µg/mL.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 4-(3-Fluorophenoxy)butan-1-amine HCl | TBD | TBD |

| Related Compound A | 2 | 8 |

| Related Compound B | 4 | 16 |

Antifungal Activity

The antifungal activity of structurally related compounds has also been documented, particularly against drug-resistant strains such as Candida auris, with MIC values often below 20 µg/mL.

Material Science

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties allow it to serve as a building block for synthesizing more complex molecules used in various industrial applications.

In Vivo Studies

A study exploring the pharmacokinetics of phenoxy derivatives demonstrated that modifications at the para position significantly altered bioavailability and therapeutic indices in animal models. This highlights the potential of structural modifications in optimizing therapeutic outcomes.

Cell Line Studies

In vitro assays using human cell lines indicated that compounds similar to this compound could reduce cell viability in cancer models by up to 60%, suggesting potential anticancer properties.

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Fluorophenoxy)butan-1-amine hydrochloride

- 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

- 4-(3-Chlorophenoxy)butan-1-amine hydrochloride

Uniqueness

4-(3-Fluorophenoxy)butan-1-amine hydrochloride is unique due to the position of the fluorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in varying biological activities and chemical properties compared to its analogs .

Eigenschaften

IUPAC Name |

4-(3-fluorophenoxy)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c11-9-4-3-5-10(8-9)13-7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVOFIZAZCOVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864059-84-6 | |

| Record name | 1-Butanamine, 4-(3-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864059-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.